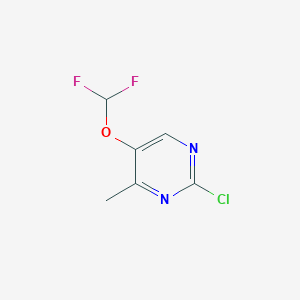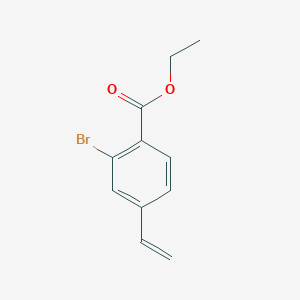
Ethyl 2-bromo-4-vinylbenzoate
概要
説明
Synthesis Analysis
The synthesis of Ethyl 2-bromo-4-vinylbenzoate involves a reaction with ethyl 2-bromo-4-iodobenzoate, potassium vinyltrifluoroborate, Cs2CO3, and triphenylphosphine . The reaction mixture is degassed with argon for 20 minutes, then charged with PdCl2 . The reaction mixture is heated to reflux for 16 hours . The crude compound is purified by column chromatography to afford the title compound .Molecular Structure Analysis
The InChI code for Ethyl 2-bromo-4-vinylbenzoate is 1S/C11H11BrO2/c1-3-8-5-6-9 (10 (12)7-8)11 (13)14-4-2/h3,5-7H,1,4H2,2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 2-bromo-4-vinylbenzoate has a molecular weight of 255.11 g/mol . It is recommended to be stored at a temperature of 28 C .科学的研究の応用
Synthesis and Polymer Chemistry
Palladium-catalyzed Synthesis : Ethyl 2-bromo-4-vinylbenzoate has been utilized in the palladium-catalyzed ortho-halogen-induced deoxygenative approach for the generation of 2-vinylbenzoic acids from alkyl aryl ketones. This method is significant in polymer chemistry for creating precursors to bioactive molecules and is notable for its scalability and recyclability (Ram et al., 2020).
Photoluminescent Properties : The compound has been used in synthesizing highly fluorescent conjugated benzodifuran aryl–vinyl systems. These systems, characterized by their UV–Vis fluorescence with high quantum yields, are essential in material science for applications requiring photoluminescent properties (Bosiak et al., 2013).
Catalysis and Reactions
Catalyst-free P-C Coupling : Ethyl 2-bromo-4-vinylbenzoate has been involved in catalyst-free P-C coupling reactions under microwave irradiation in water. This method is critical in the field of green chemistry for promoting sustainable and environmentally friendly chemical processes (Jablonkai & Keglevich, 2015).
Polymerizable Benzocyclobutene : The compound has been used in the synthesis of polymerizable benzocyclobutene, a crucial intermediate for producing polymers that can be crosslinked at reduced temperatures. This property is particularly useful in materials science for developing novel polymeric materials (Pugh et al., 2013).
Potentiometric Sensor Applications : Ethyl 2-bromo-4-vinylbenzoate has been explored in creating potentiometric sensor-based poly(vinyl chloride) matrices. These sensors are instrumental in detecting and quantifying metal ions in various applications, indicating the compound's importance in analytical chemistry (Gupta et al., 2000).
Compatibility Studies in Polymer Blends : The compound has been studied for its role in enhancing the compatibility of poly(styrene-co-4-vinylbenzoic acid) with other polymers like poly(ethyl methacrylate). Understanding the miscibility of different polymers is crucial for developing new materials with tailored properties (Ourdani & Amrani, 2002).
Safety And Hazards
特性
IUPAC Name |
ethyl 2-bromo-4-ethenylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-3-8-5-6-9(10(12)7-8)11(13)14-4-2/h3,5-7H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDZDLBOLLTQER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C=C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701253500 | |
| Record name | Benzoic acid, 2-bromo-4-ethenyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701253500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-4-vinylbenzoate | |
CAS RN |
1416979-61-7 | |
| Record name | Benzoic acid, 2-bromo-4-ethenyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416979-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-bromo-4-ethenyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701253500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

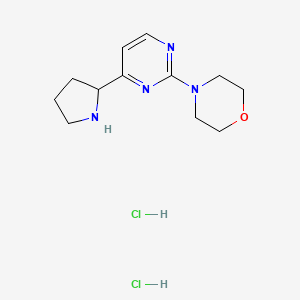
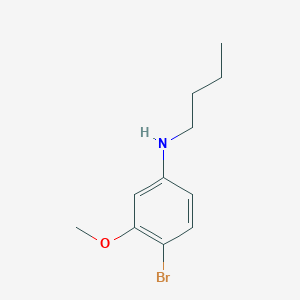
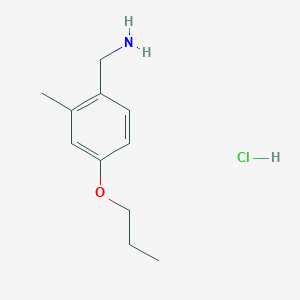
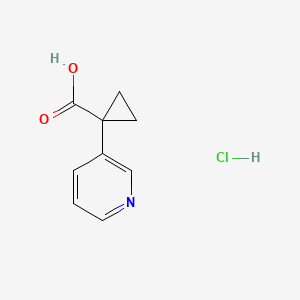
![Tert-butyl 2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1407379.png)
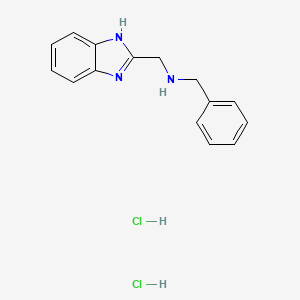
![2-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1407382.png)
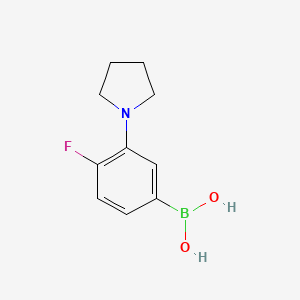
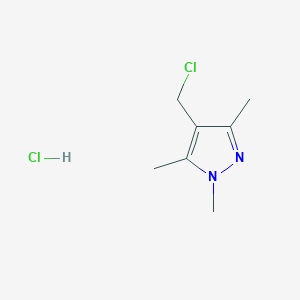
![3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride](/img/structure/B1407386.png)
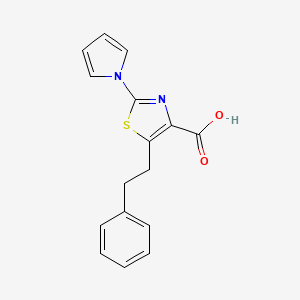
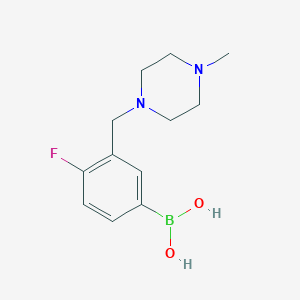
![1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B1407396.png)
